molecular formula C22H20Cl2O5 B11153815 ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11153815
M. Wt: 435.3 g/mol
InChI Key: WZWAQWDEGGLNOW-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,6-dichlorobenzyl group and an ethyl propanoate moiety. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.

    Introduction of the 2,6-Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via nucleophilic substitution using 2,6-dichlorobenzyl chloride and a suitable base, such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl 3-bromopropanoate in the presence of a base, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous flow synthesis and process intensification techniques, such as photochemical benzylic bromination, can be employed to achieve high throughput and efficient mass utilization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to yield corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 2,6-dichlorobenzyl group is attached.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: N-bromosuccinimide (NBS), potassium carbonate

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohol derivatives

    Substitution: Brominated derivatives

Scientific Research Applications

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: It can be used as a probe to study biological pathways and interactions involving chromen-2-one derivatives.

    Medicine: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 3-{7-[(2,6-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl propanoate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20Cl2O5

Molecular Weight

435.3 g/mol

IUPAC Name

ethyl 3-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)10-9-16-13(2)15-8-7-14(11-20(15)29-22(16)26)28-12-17-18(23)5-4-6-19(17)24/h4-8,11H,3,9-10,12H2,1-2H3

InChI Key

WZWAQWDEGGLNOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)Cl)OC1=O)C

Origin of Product

United States

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